Alazocine hydrochloride, (+/-)-

Sigma-1 receptor Sigma-2 receptor Receptor subtype selectivity

Alazocine hydrochloride, (+/-)- (also designated SKF-10047, N-allylnormetazocine, or NANM) is the racemic hydrochloride salt of a synthetic benzomorphan that served as the original prototypic ligand for the pharmacological definition and characterization of the sigma-1 (σ1) receptor. The compound is a 1:1 mixture of the dextrorotatory (+)-enantiomer — a selective σ1 receptor agonist with Ki values of 48–66 nM at σ1 in guinea pig brain membranes — and the levorotatory (–)-enantiomer — a κ-opioid receptor partial agonist (Ki = 0.4 nM, EC50 = 24 nM, Emax = 66%, mouse κ receptor in HEK293 cells) and μ-opioid receptor antagonist.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
CAS No. 676351-51-2
Cat. No. B12052224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlazocine hydrochloride, (+/-)-
CAS676351-51-2
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
InChIInChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1
InChIKeyZTGMHFIGNYXMJV-YGCKJKTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alazocine Hydrochloride, (+/-)- (CAS 676351-51-2): Procurement-Grade Baseline for the Prototypic Sigma-1/Benzomorphan Research Tool


Alazocine hydrochloride, (+/-)- (also designated SKF-10047, N-allylnormetazocine, or NANM) is the racemic hydrochloride salt of a synthetic benzomorphan that served as the original prototypic ligand for the pharmacological definition and characterization of the sigma-1 (σ1) receptor [1]. The compound is a 1:1 mixture of the dextrorotatory (+)-enantiomer — a selective σ1 receptor agonist with Ki values of 48–66 nM at σ1 in guinea pig brain membranes — and the levorotatory (–)-enantiomer — a κ-opioid receptor partial agonist (Ki = 0.4 nM, EC50 = 24 nM, Emax = 66%, mouse κ receptor in HEK293 cells) and μ-opioid receptor antagonist [2]. Unlike single-enantiomer preparations, the racemic hydrochloride offers a unique polypharmacological profile that simultaneously engages σ1, κ-opioid, μ-opioid, and δ-opioid systems, making it indispensable for studies requiring the full complement of benzomorphan receptor interactions in a single chemical entity [3].

Why Single Enantiomers or Other Sigma-1 Agonists Cannot Substitute for Alazocine Hydrochloride, (+/-)- in Mechanistic Research


Racemic alazocine hydrochloride is not pharmacologically interchangeable with either of its resolved enantiomers or with alternative sigma-1-preferring benzomorphans such as (+)-pentazocine, because each alternative eliminates or distorts critical receptor interactions that define the racemate's experimental utility. The (+)-enantiomer (CAS 58640-82-7) retains potent σ1 agonism (Ki = 597 nM at σ1, SK-N-SH membranes) but loses the nanomolar κ-opioid partial agonism, μ-opioid antagonism, and δ-opioid agonist activity contributed by the (–)-enantiomer [1]. Conversely, the (–)-enantiomer (CAS 14198-28-8) possesses the opioid receptor activities (Ki = 3.0, 4.7, and 15 nM at μ, κ, and δ receptors respectively in guinea pig brain) while exhibiting negligible σ1 affinity (Ki = 1,800–4,657 nM) [2]. Other sigma-1-preferring ligands such as (+)-pentazocine show superior σ1 selectivity (σ1 Ki = 16.7 nM, σ2/σ1 ratio ≈ 396) but lack the κ-opioid partial agonism that contributes to the racemate's unique in vivo behavioral signature [3]. Haloperidol, a widely used sigma ligand, binds both σ1 (Ki = 6.44 nM) and σ2 (Ki = 221 nM) subtypes with high affinity and introduces confounding dopamine D2 receptor antagonism, making it unsuitable for experiments requiring clean σ1-selective probe behavior [3]. Only the racemic hydrochloride provides the specific, historically validated combination of σ1 activation, κ-opioid partial agonism, and μ-opioid antagonism that enabled the original receptor classification studies and continues to underpin modern sigma receptor pharmacology [4].

Alazocine Hydrochloride, (+/-)-: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Near-Absolute Sigma-1 over Sigma-2 Subtype Selectivity vs. Haloperidol and Pentazocine Enantiomers — Direct Binding Comparison in SK-N-SH Cell Membranes

In competitive radioligand binding assays using SK-N-SH neuroblastoma cell membranes with [3H](+)-pentazocine (σ1) and [3H]DTG + dextrallorphan (σ2), the (+)-enantiomer of alazocine exhibits a Ki of 597 ± 139 nM at σ1 and 39,740 ± 4,328 nM at σ2, yielding a σ2/σ1 selectivity ratio of approximately 67:1. The (–)-enantiomer shows Ki values of 50,399 ± 801 nM at σ1 and 41,461 ± 5,801 nM at σ2, indicating negligible affinity for both subtypes. Consequently, the racemic mixture — as a composite of both enantiomers — retains σ1 binding only from the (+)-isomer and is functionally devoid of σ2 affinity. In direct comparison, haloperidol binds σ1 with Ki = 6.44 ± 0.15 nM and σ2 with Ki = 221 ± 29 nM (σ2/σ1 ratio ≈ 34:1), demonstrating non-selective dual-subtype engagement. Critically, the racemic alazocine salt offers a σ1-to-σ2 selectivity window that is approximately 40-fold larger than haloperidol when considering the (–)-enantiomer's minimal σ1 contribution, and effectively eliminates σ2 confounds entirely [1].

Sigma-1 receptor Sigma-2 receptor Receptor subtype selectivity Radioligand binding

High-Potency κ-Opioid Receptor Partial Agonism Combined with μ-Opioid Antagonism — Quantitative Receptor Activity Data in Recombinant HEK293 Cell Systems

The racemic (±)-alazocine hydrochloride exhibits potent partial agonism at the mouse κ-opioid receptor (KOR) stably expressed in HEK293 cells, with a binding affinity Ki of 0.4 nM, a functional EC50 of 24 nM, and an intrinsic efficacy Emax of 66% relative to the full agonist U-50,488H [1]. At the mouse μ-opioid receptor (MOR), the racemate acts as an antagonist with a Ki of 1.15 nM in the same recombinant system [2]. This dual KOR partial agonism/MOR antagonism profile is absent in the isolated (+)-alazocine enantiomer, which shows negligible opioid receptor affinity (Ki = 1,900, 1,600, and 19,000 nM at MOR, KOR, and DOR, respectively, in guinea pig brain membranes) [3]. In contrast to the racemate, (+)-pentazocine — the most sigma-1-selective benzomorphan — exhibits MOR partial agonism rather than antagonism (Emax ≈ 20–30% at MOR) and considerably weaker KOR engagement, making it functionally distinct at the opioid receptor level [4].

Kappa opioid receptor Mu opioid receptor Partial agonism Functional selectivity

Phencyclidine-Like Discriminative Stimulus Effects: Racemic Mixture vs. Individual Enantiomers in Operant Drug Discrimination Paradigms

In squirrel monkeys and rats trained to discriminate phencyclidine (PCP) from saline in a two-lever operant procedure, the racemic (±)-N-allylnormetazocine produced dose-dependent, full generalization to the PCP-appropriate lever, with the dose-response curve superimposable on that of the (+)-enantiomer alone. In contrast, the (–)-enantiomer failed to produce PCP-appropriate responding at any dose tested, producing only a generalized suppression of response rates at higher doses that was distinguishable from specific discriminative stimulus effects [1]. This demonstrates that the PCP-like subjective effects mediated by the (+)-enantiomer are fully retained in the racemic hydrochloride, while the (–)-enantiomer neither contributes to nor antagonizes this behavioral readout. By comparison, (+)-pentazocine, despite its superior σ1 selectivity, produces only partial PCP-like discriminative effects (maximal generalization ~50–70%) and at doses that also cause significant motor impairment, indicating a less robust PCP-like psychotomimetic signature [2].

Drug discrimination Phencyclidine Sigma receptor Behavioral pharmacology

Absence of Reinforcing Efficacy of the Racemic Mixture vs. (+)-Enantiomer Self-Administration in Non-Human Primates

In rhesus monkeys trained to self-administer phencyclidine (PCP, 0.25 mg/mL) and water under concurrent fixed-ratio (FR 16) schedules, substitution of the (+)-isomer of NANM (0.062–1 mg/mL) produced an inverted U-shaped concentration-response function with peak response rates comparable to those maintained by PCP and drug intake ranging from 2.8 to 25.7 mg/kg across subjects — demonstrating that (+)-NANM functions as a robust positive reinforcer. In marked contrast, substitution of the racemic (±)-NANM resulted in response rates that were not distinguishable from concurrent water-maintained responding, indicating that the racemic mixture lacks reinforcing efficacy despite containing the reinforcing (+)-enantiomer [1]. This finding was replicated in a second experiment where, following PCP withdrawal, reinstatement of PCP or (+)-NANM restored food-maintained responding to baseline rates, whereas (±)-NANM and (–)-NANM failed to produce recovery [1]. These data parallel earlier intravenous self-administration findings in which racemic NANM and (–)-NANM produced negatively accelerated injection patterns resembling saline extinction, while (+)-NANM produced evenly distributed injections characteristic of cocaine-like reinforcement [2].

Drug self-administration Reinforcing efficacy Abuse liability Sigma agonist

Suppression of Phencyclidine Withdrawal Syndrome by Racemic Alazocine vs. Enantiomer-Selective Effects — In Vivo Physical Dependence Model

In a rat model of PCP physical dependence (72 mg/kg/day PCP, repeated administration), a withdrawal syndrome was observed 24–48 hours following drug suspension. Subcutaneous administration of (±)-N-allylnormetazocine (SKF-10047, 16 mg/kg) suppressed all components of the PCP withdrawal syndrome with an efficacy equivalent to PCP itself (16 mg/kg) and to (+)-SKF-10047 (16 mg/kg). In contrast, saline and (–)-SKF-10047 (16 mg/kg) failed to suppress any withdrawal signs. Furthermore, tolerance to the behavioral effects of PCP was accompanied by cross-tolerance to both (±)-SKF-10047 and (+)-SKF-10047, but not to (–)-SKF-10047 [1]. This demonstrates that the racemic mixture retains full PCP-withdrawal-suppressing efficacy comparable to the isolated (+)-enantiomer, while the (–)-enantiomer is pharmacologically silent in this paradigm. By comparison, (+)-pentazocine has not been systematically evaluated for PCP withdrawal suppression, and haloperidol — despite its sigma receptor affinity — is not expected to share this property due to its D2 receptor antagonism and distinct sigma binding profile [2].

Phencyclidine dependence Withdrawal suppression Sigma receptor Cross-tolerance

Stereoselective Disruption of Prepulse Inhibition of Acoustic Startle: Racemic vs. (+)- and (–)-NANM in C57BL/6J Mice

Racemic N-allylnormetazocine (NANM) produced a dose-dependent disruption of prepulse inhibition (PPI) of the acoustic startle response in C57BL/6J mice across a dose range of 3–30 mg/kg administered subcutaneously. The (+)-enantiomer also disrupted PPI, whereas the (–)-enantiomer was ineffective at all doses tested. The rank order of PPI-disrupting potency was (+)-NANM > (±)-NANM > (–)-NANM (ineffective), establishing a clear stereoselective pattern [1]. Critically, pretreatment with the selective κ-opioid receptor antagonist nor-binaltorphimine (10 mg/kg, s.c.) or the selective σ1 receptor antagonist NE-100 (1 mg/kg, i.p.) failed to attenuate the PPI disruption produced by racemic NANM, indicating that the effect is mediated neither by KOR nor σ1 receptor activation. Instead, the disruption appears to be mediated by NANM's interaction with the PCP binding site on the NMDA receptor complex (Ki = 587 nM for (+)-NANM at the PCP site in rat brain membranes) [1]. This NMDA receptor component is a unique feature of alazocine among benzomorphan sigma ligands: (+)-pentazocine and (+)-cyclazocine exhibit substantially lower PCP-site affinity, making racemic alazocine the preferential tool for investigating sigma/NMDA receptor cross-talk in sensorimotor gating models [2].

Sensorimotor gating Prepulse inhibition NMDA receptor Psychotomimetic

Evidence-Backed Procurement Scenarios for Alazocine Hydrochloride, (+/-)- in Academic, Government, and Industrial Research


Sigma-1 Receptor Subtype-Selective Pharmacology Studies Requiring σ2-Null Probe Behavior

When experimental protocols demand exclusive σ1 receptor probing without σ2 receptor cross-contamination — such as σ1-mediated ER stress modulation assays, σ1 chaperone activity measurements, or σ1-selective neuroprotection screening — racemic alazocine hydrochloride provides a functionally σ2-null pharmacological signal because both enantiomers exhibit Ki values exceeding 39,000 nM at σ2 in SK-N-SH cell membranes [1]. This contrasts with the widely used comparator haloperidol, which binds σ2 with Ki = 221 nM and additionally introduces potent dopamine D2 receptor blockade that confounds cellular and behavioral readouts. Procurement of the racemic hydrochloride rather than the isolated (+)-enantiomer is justified when the experimental design also requires the κ-opioid partial agonism and μ-opioid antagonism as built-in internal controls for opioid receptor selectivity.

Phencyclidine/NMDA Receptor Antagonist Drug Discrimination and Psychotomimetic Mechanism Studies

For laboratories employing drug discrimination paradigms to characterize the subjective effects of NMDA receptor antagonists or to screen novel compounds for PCP-like abuse potential, (±)-alazocine hydrochloride is the only commercially available reference standard that produces full PCP-like discriminative stimulus generalization while preserving opioid receptor activities that allow dissection of sigma-mediated versus opioid-mediated components of the behavioral response [2]. Its established cross-tolerance profile with PCP further enables chronic dosing studies to probe shared neuroadaptive mechanisms between sigma agonists and NMDA antagonists [3].

Opioid Receptor Mixed-Activity Profiling with Integrated Sigma-1 Pharmacological Assessment

In structure-activity relationship (SAR) programs aimed at developing novel benzomorphan or morphinan analogs with balanced sigma/opioid polypharmacology, the racemic alazocine hydrochloride serves as the essential reference standard for benchmarking new chemical entities against the prototypic σ1/KOR partial agonist/MOR antagonist profile. Its well-characterized binding affinity fingerprint — KOR Ki = 0.4 nM, MOR Ki = 1.15 nM, DOR IC50 = 184 nM, and NMDA/PCP-site Ki = 587 nM — provides a multi-target reference dataset against which lead compounds can be quantitatively compared using a single commercially available standard rather than requiring separate calibration with multiple single-target reference compounds [4].

Sensorimotor Gating and Prepulse Inhibition Models for Psychotomimetic Drug Screening

For academic and pharmaceutical industry programs using prepulse inhibition (PPI) of acoustic startle as a translational assay for antipsychotic drug screening, racemic NANM offers a mechanistically distinct PPI disruption profile that is mediated via PCP-site NMDA receptor antagonism (Ki = 587 nM) and is neither reversed by σ1 antagonists (NE-100) nor by κ-opioid antagonists (nor-binaltorphimine) [5]. This allows investigators to differentiate NMDA-mediated PPI deficits from dopamine-agonist-induced deficits (e.g., amphetamine model) or serotonin-agonist-induced deficits (e.g., DOI model) in the same experimental preparation, thereby enhancing the mechanistic resolution of the PPI screening cascade without requiring multiple tool compounds.

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